6-Methylpyridine-3,4-diamine
Overview
Description
6-Methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 . The compound is a powder in its physical form . The IUPAC name for this compound is 6-methyl-3,4-pyridinediamine .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridine-3,4-diamine consists of a total of 18 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
6-Methylpyridine-3,4-diamine is a powder that should be stored at a temperature of 4°C . The compound is shipped at normal temperature .Scientific Research Applications
Crystal Structure Analysis
- 6-Methylpyridine derivatives have been used in crystal structure analysis to explore molecular configurations and intermolecular interactions. For example, a study on the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine highlighted the planarity of the methylpyridine moiety and its interactions within the crystal (Stöger et al., 2014).
Organometallic Chemistry
- In organometallic chemistry, 6-Methylpyridine derivatives have been employed in synthesizing various metal complexes. One study synthesized zirconium and hafnium complexes using a diamine derivative, demonstrating their potential in this field (Tonzetich et al., 2005).
Molecular Interaction Studies
- These compounds have been utilized in studying molecular interactions and hydrogen bonding patterns. For instance, research on receptors based on 2,2':6',2"-terpyridine fragments containing peripheral amino groups provided insights into the interactions with protons and various anions (Padilla-Tosta et al., 1999).
Spectroscopic Properties
- The spectroscopic properties of 6-Methylpyridine derivatives have been a subject of research, providing valuable information for their application in various scientific fields. One study focused on the crystal structure and spectroscopic properties of novel anyles of 4-benzolylpyridine (Kolev et al., 2009).
Supramolecular Chemistry
- These compounds have been employed in the synthesis of supramolecular and lamellar hybrid sulfates, as shown in a study using 4-aminopyridine for the synthesis of a series of metal–organic sulfate salts (Hfidhi et al., 2021).
Photovoltaic and Catalytic Applications
- Terpyridines derived from 6-Methylpyridine have been used in photovoltaics and as catalysts in biochemical and organic transformations. A review article summarized theapplications of terpyridines in these areas, underscoring their role in various fields including materials science and organometallic catalysis (Winter et al., 2011).
Marine-Derived Fungal Research
- Research in marine microbiology has also utilized 6-Methylpyridinone derivatives. A study focusing on the marine-derived fungus Leptosphaerulina sp. led to the discovery of new 6-Methylpyridinone derivatives, highlighting the compound's potential in natural product chemistry (Chen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6-methylpyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCOZWIGCBYCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601042 | |
Record name | 6-Methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3,4-diamine | |
CAS RN |
861199-62-4 | |
Record name | 6-Methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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